N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 4-methylphenyl group, a nitro group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Substitution: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and aluminum chloride as a catalyst.
Thioether Formation: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethanol and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Various halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of new functional groups on the benzamide core.
Scientific Research Applications
N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophen-2-ylmethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-3-NITROBENZAMIDE: Lacks the thiophen-2-ylmethyl group, which may reduce its biological activity.
N-(4-METHYLPHENYL)-3-AMINOBENZAMIDE: Contains an amine group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
N-(4-METHYLPHENYL)-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophen-2-ylmethyl group distinguishes it from other benzamide derivatives, potentially enhancing its interactions with biological targets and its applications in materials science.
Properties
Molecular Formula |
C19H16N2O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O3S/c1-14-7-9-16(10-8-14)20(13-18-6-3-11-25-18)19(22)15-4-2-5-17(12-15)21(23)24/h2-12H,13H2,1H3 |
InChI Key |
YSGHODAOKJRSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.